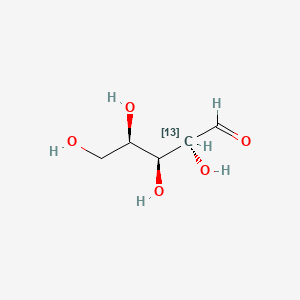
7-Hydroxymethotrexate-d3 (ammonium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxymethotrexate-d3 (ammonium) is a deuterium-labeled derivative of 7-Hydroxymethotrexate, which is a major metabolite of Methotrexate. Methotrexate is an antimetabolite and antifolate agent that inhibits the enzyme dihydrofolate reductase, preventing the conversion of folic acid into tetrahydrofolate, and thereby inhibiting DNA synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxymethotrexate-d3 (ammonium) involves the deuteration of 7-Hydroxymethotrexate. This process typically includes the incorporation of stable heavy isotopes of hydrogen (deuterium) into the molecule. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of 7-Hydroxymethotrexate-d3 (ammonium) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the precise incorporation of deuterium atoms and to maintain the purity and stability of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Hydroxymethotrexate-d3 (ammonium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur, where functional groups in the molecule are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .
Wissenschaftliche Forschungsanwendungen
7-Hydroxymethotrexate-d3 (ammonium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in drug development to study the pharmacokinetic and metabolic profiles of Methotrexate.
Biology: Employed in studies to understand the metabolic pathways and interactions of Methotrexate and its metabolites.
Medicine: Utilized in therapeutic drug monitoring to measure the levels of Methotrexate and its metabolites in biological samples.
Industry: Applied in the development of new antifolate drugs and in the optimization of existing therapeutic protocols
Wirkmechanismus
The mechanism of action of 7-Hydroxymethotrexate-d3 (ammonium) is similar to that of Methotrexate. It inhibits the enzyme dihydrofolate reductase, preventing the conversion of folic acid into tetrahydrofolate. This inhibition leads to the suppression of DNA synthesis and cell division. The compound also affects other molecular targets and pathways, including the folate pathway, adenosine, prostaglandins, leukotrienes, and cytokines .
Vergleich Mit ähnlichen Verbindungen
7-Hydroxymethotrexate: The non-deuterated form of the compound.
Methotrexate: The parent compound from which 7-Hydroxymethotrexate is derived.
4-amino-4-deoxy-N10-methylpteroic acid (DAMPA): Another metabolite of Methotrexate.
Uniqueness: 7-Hydroxymethotrexate-d3 (ammonium) is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for precise quantitation in pharmacokinetic studies. This deuterium labeling provides valuable insights into the metabolic and pharmacokinetic profiles of Methotrexate and its metabolites .
Eigenschaften
Molekularformel |
C20H25N9O6 |
|---|---|
Molekulargewicht |
490.5 g/mol |
IUPAC-Name |
azane;(2S)-2-[[4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-(trideuteriomethyl)amino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H22N8O6.H3N/c1-28(8-12-18(32)26-16-14(23-12)15(21)25-20(22)27-16)10-4-2-9(3-5-10)17(31)24-11(19(33)34)6-7-13(29)30;/h2-5,11H,6-8H2,1H3,(H,24,31)(H,29,30)(H,33,34)(H5,21,22,25,26,27,32);1H3/t11-;/m0./s1/i1D3; |
InChI-Schlüssel |
JLDHVBVOYCTWSZ-SNOXFQHYSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.N |
Kanonische SMILES |
CN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


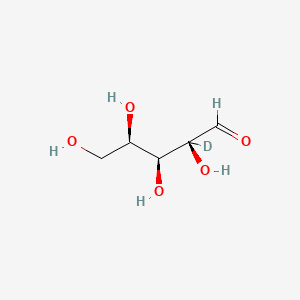
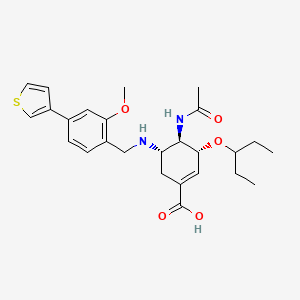

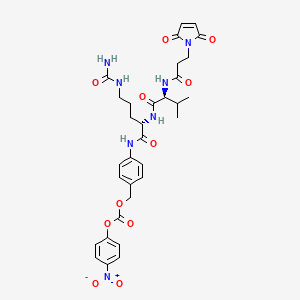
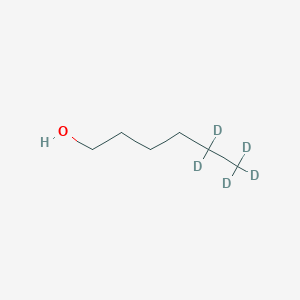
![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B12397721.png)




![ethyl 4-[2-(hydroxymethyl)-5-[(Z)-(6-methyl-3,4-dioxo-5H-furo[3,4-c]pyridin-1-ylidene)methyl]pyrrol-1-yl]benzoate](/img/structure/B12397734.png)
![(E)-3-(2-ethoxyphenyl)-N-[2-(6-methyl-1H-benzimidazol-2-yl)phenyl]prop-2-enamide](/img/structure/B12397736.png)
